Tetrindole

Description

Historical Context and Research Evolution of Tetrindole

The study of Tetrindole emerged within the larger field of research into monoamine oxidase inhibitors. MAOIs as a class were first introduced in the 1950s, initially for the treatment of tuberculosis, before their antidepressant properties were discovered. nih.govmhmedical.com This led to the development and widespread use of MAOIs as antidepressants from the late 1950s to the 1970s. wikipedia.org Early MAOIs were often non-selective and irreversible inhibitors of both MAO-A and MAO-B, which led to significant side effects, particularly dangerous interactions with certain foods containing tyramine, potentially causing hypertensive crises. nih.govwikipedia.orgscirp.org

Rationale for Continued Investigation of Tetrindole

The rationale for the continued investigation of Tetrindole is rooted in the ongoing academic interest in understanding and developing monoamine oxidase inhibitors with improved pharmacological profiles. Despite the historical challenges associated with early MAOIs, the therapeutic potential of modulating monoamine activity remains a key area of research for neurological and psychiatric disorders. researchgate.net

Tetrindole's classification as a selective MAO-A inhibitor provides a specific focus for research. nih.govcenmed.com Selective MAO-A inhibitors are of particular interest due to their role in the metabolism of key neurotransmitters like serotonin (B10506), norepinephrine (B1679862), and dopamine (B1211576), making them relevant to the study of depression and anxiety. wikipedia.org The investigation into Tetrindole contributes to the broader effort to identify compounds that can selectively modulate MAO-A activity with potentially reduced risks compared to non-selective inhibitors. researchgate.net Research findings indicating Tetrindole's selective inhibition profile and its effects in animal models have provided a basis for further academic exploration of its mechanism of action and potential applications. nih.govsmolecule.com

Classification within Monoamine Oxidase Inhibitors (MAOIs) Research

MAOIs are categorized based on their selectivity for these isoforms (MAO-A, MAO-B, or non-selective) and their mechanism of inhibition (reversible or irreversible). wikipedia.org Irreversible inhibitors form a permanent bond with the enzyme, requiring the synthesis of new enzyme to restore activity, while reversible inhibitors can detach, allowing enzyme activity to recover based on substrate and inhibitor concentrations. wikipedia.org Tetrindole's identification as a selective and reversible MAO-A inhibitor places it within a specific subclass of MAOIs known as RIMAs (Reversible Inhibitors of Monoamine Oxidase A). wikipedia.org This classification is significant in research as RIMAs are explored for their potential to offer a more favorable safety profile compared to older, irreversible MAOIs, particularly regarding the risk of hypertensive reactions triggered by tyramine. wikipedia.org

Research findings on Tetrindole's inhibition profile demonstrate its selectivity for MAO-A over MAO-B. In vitro studies have shown that Tetrindole inhibits rat brain mitochondrial MAO-A in a competitive manner with a reported Ki value of 0.4 µM. nih.gov The inhibition of MAO-B was found to be significantly weaker, with a Ki value of 110 µM. nih.gov This substantial difference in Ki values highlights Tetrindole's selectivity for the MAO-A isoform.

Data on Tetrindole's in vitro inhibition of MAO-A and MAO-B:

| Enzyme Isoform | Inhibition Type | Ki Value (µM) |

| MAO-A | Competitive | 0.4 nih.gov |

| MAO-B | Mixed | 110 nih.gov |

Further research investigated the reversibility of Tetrindole's inhibitory effect. While in vitro studies suggested a competitive and potentially "tight-binding" reversible inhibition of MAO-A, in vivo studies in rats showed a slower recovery of MAO-A activity after inhibition compared to the rapid recovery observed for MAO-B inhibition. nih.gov This apparent discrepancy between in vitro and in vivo observations regarding MAO-A inhibition reversibility indicates an area of continued investigation into the precise nature of Tetrindole's interaction with the enzyme in a biological context. nih.gov

Stereochemical Considerations and Enantiomeric Pharmacological Properties of Tetrindole

Stereochemical considerations are important in the study of many chemical compounds, particularly those with chiral centers, as different stereoisomers (enantiomers) can exhibit distinct pharmacological properties in biological systems. nih.govnih.govresearchgate.netresearchgate.net Tetrindole, with its specific chemical structure, can exist as different stereoisomers. smolecule.com Research indicates that Tetrindole mesylate is available as a racemate, meaning it is a mixture containing equal amounts of its (R) and (S) enantiomers. smolecule.com

Studies on chiral drugs have shown that one enantiomer may be primarily responsible for the desired therapeutic effect, while the other may be less active, inactive, or even contribute to undesirable effects. nih.govresearchgate.net Differences in pharmacokinetic profiles, such as absorption, distribution, metabolism, and excretion, can also exist between enantiomers due to their differential interactions with chiral biological systems, including metabolic enzymes. nih.govresearchgate.netresearchgate.net

Structure

3D Structure of Parent

Properties

IUPAC Name |

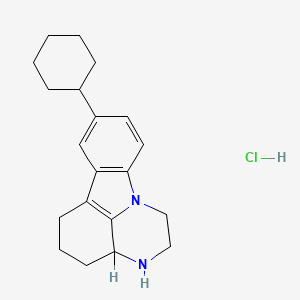

12-cyclohexyl-1,4-diazatetracyclo[7.6.1.05,16.010,15]hexadeca-9(16),10(15),11,13-tetraene;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26N2.ClH/c1-2-5-14(6-3-1)15-9-10-19-17(13-15)16-7-4-8-18-20(16)22(19)12-11-21-18;/h9-10,13-14,18,21H,1-8,11-12H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDSGWNVNYIVEKU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C2=CC3=C(C=C2)N4CCNC5C4=C3CCC5.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H27ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20929204 | |

| Record name | Tetrindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20929204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

135991-95-6 | |

| Record name | Tetrindole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=135991-95-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tetrindole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0135991956 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tetrindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20929204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Pharmacological Characterization and Mechanistic Studies of Tetrindole

Monoamine Oxidase Inhibition Profile

Studies have characterized Tetrindole primarily as an inhibitor of monoamine oxidase enzymes, which are crucial for the metabolism of monoamine neurotransmitters. nih.govmedchemexpress.com

Selective Inhibition of Monoamine Oxidase A (MAO-A) by Tetrindole

Tetrindole has been identified as a selective inhibitor of monoamine oxidase A (MAO-A). nih.govmedchemexpress.com Research in vitro using rat brain mitochondrial MAO A demonstrated that Tetrindole inhibits this enzyme. nih.govmedchemexpress.com In vivo studies in rats following oral administration also showed significant inhibition of MAO A in both brain and liver mitochondria. nih.govmedchemexpress.com

Quantitative Analysis of Competitive Inhibition Kinetics and Binding Affinities (Ki Values) for MAO-A

In vitro studies investigating the inhibition kinetics of Tetrindole on rat brain mitochondrial MAO A have shown a competitive mode of inhibition. nih.govmedchemexpress.com The inhibition constant (Ki) for MAO A was determined to be 0.4 μM. nih.govmedchemexpress.com Preincubation with Tetrindole for 60 minutes resulted in a slightly lower Ki value of 0.27 μM, but the competitive nature of the interaction remained unchanged. nih.gov

Here is a summary of the Ki values for MAO-A inhibition by Tetrindole:

| Enzyme | Inhibition Type | Ki Value (in vitro, rat brain mitochondria) |

| MAO-A | Competitive | 0.4 μM nih.govmedchemexpress.com |

| MAO-A | Competitive | 0.27 μM (after 60 min preincubation) nih.gov |

Comparative Inhibition of Monoamine Oxidase B (MAO-B) by Tetrindole

Compared to its potent inhibition of MAO-A, Tetrindole exhibits significantly weaker inhibition of monoamine oxidase B (MAO-B). nih.govmedchemexpress.com In vitro studies using rat brain mitochondrial MAO B showed a mixed type of inhibition with a Ki value of 110 μM. nih.govmedchemexpress.com In vivo, oral administration of Tetrindole resulted in only a small inhibition of MAO B (20-30%) in isolated brain and liver mitochondria, with enzyme activity recovering completely within 16 hours. nih.gov

Here is a comparison of Tetrindole's inhibition of MAO-A and MAO-B:

| Enzyme | Inhibition Type (in vitro) | Ki Value (in vitro, rat brain mitochondria) | In vivo Inhibition (rat brain/liver mitochondria) | In vivo Recovery |

| MAO-A | Competitive | 0.4 μM nih.govmedchemexpress.com | ~80% within 0.5-1 hr nih.govmedchemexpress.com | Evident after 24 hr nih.govmedchemexpress.com |

| MAO-B | Mixed | 110 μM nih.govmedchemexpress.com | 20-30% within 1-6 hr nih.gov | Complete after 16 hr nih.gov |

Elucidation of Reversibility and Irreversibility Mechanisms in MAO-A Inhibition

The reversibility of Tetrindole's MAO-A inhibition has been investigated. Dilution or dialysis of mitochondrial suspensions did not restore MAO A activity after inhibition by Tetrindole in both in vitro and in vivo settings. nih.gov This contrasts with the inhibition of MAO B in vitro, which was completely reversible. nih.gov While in vitro kinetics suggest a competitive interaction, the poor recovery of MAO A activity in vivo presents an apparent discrepancy, making it difficult to definitively classify Tetrindole solely as a "tight-binding" reversible inhibitor or a selective irreversible inhibitor of MAO A based on these findings alone. nih.gov However, some sources characterize Tetrindole as a reversible inhibitor of MAO-A. wikipedia.orghodoodo.com

Neurotransmitter Modulation and Receptor Interactions

Impact on Central Monoamine Neurotransmitter Levels (Serotonin, Norepinephrine (B1679862), Dopamine)

As a selective inhibitor of MAO-A, Tetrindole is expected to influence the levels of central monoamine neurotransmitters that are primarily metabolized by this enzyme, namely serotonin (B10506), norepinephrine, and to a lesser extent, dopamine (B1211576). nih.govscbt.com Inhibition of MAO-A leads to increased extracellular concentrations of these neurotransmitters, thereby enhancing serotonergic and adrenergic neurotransmission. wikipedia.orgusdtl.com While the provided search results primarily focus on Tetrindole's MAO inhibitory activity, the known function of MAO-A in metabolizing these neurotransmitters strongly suggests that Tetrindole's inhibitory action would lead to elevated levels of serotonin and norepinephrine in the brain. scbt.comwikipedia.orgusdtl.com Some information also suggests an effect on dopamine levels, although MAO-B is considered the primary enzyme for dopamine metabolism in some brain regions. wikipedia.orgusdtl.comresearchgate.net

Investigation of Serotonin Receptor Agonism and Other Receptor Binding Profiles

Research into Tetrindole's pharmacological profile has included examination of its interaction with various receptors, including serotonin receptors. Although information specifically detailing Tetrindole's direct agonism of serotonin receptors is not extensively available in the provided search results, its structural similarity to substituted tryptamines like serotonin suggests potential interactions wikipedia.org. Tryptamine itself is known to act as a serotonin receptor agonist, particularly at the 5-HT2A receptor wikipedia.org.

Studies have indicated that Tetrindole interacts selectively with monoamine oxidase A (MAO-A), functioning as a competitive inhibitor of this enzyme smolecule.com. MAO-A is involved in the breakdown of neurotransmitters such as serotonin, norepinephrine, and dopamine smolecule.com. Inhibition of MAO-A by Tetrindole leads to increased levels of monoamines in the brain, which are associated with mood regulation smolecule.com.

Beyond MAO-A inhibition, Tetrindole's receptor binding profile has been explored, including investigations into its affinity for dopamine D2 receptors and serotonin 5-HT2A receptors through in silico docking studies and radioligand competition assays . Additionally, some research suggests Tetrindole possesses anticalcium activity, which may play a role in its effects on the central nervous system nih.govscispace.com.

The following table summarizes some of the reported binding and interaction data for Tetrindole:

| Target/Interaction | Type of Interaction | Ki/EC50/Other Metric | Notes | Source |

| Monoamine Oxidase A (MAO-A) | Competitive Inhibitor | ~0.4 µM (Ki) | Selective inhibition | smolecule.com |

| Monoamine Oxidase B (MAO-B) | Inhibitor | ~110 µM (Ki) | Weaker inhibition compared to MAO-A | smolecule.com |

| Dopamine D2 receptors | Binding | Assessed by radioligand competition assays | ||

| Serotonin 5-HT2A receptors | Binding | Assessed by in silico docking and potentially radioligand competition assays | ||

| Calcium channels | Antagonist | Activity comparable to verapamil (B1683045) in some tests | Anticalcium activity observed in mice and rats | nih.govscispace.com |

Exploration of Potential Off-Target Receptor Interactions

The study of off-target interactions is crucial for understanding the full pharmacological profile and potential effects of a compound unisi.it. While the primary focus on Tetrindole has been its interaction with MAO-A, exploration of potential off-target receptor interactions has been initiated.

In silico docking studies have been utilized to predict interactions of Tetrindole with receptors such as dopamine D2 and serotonin 5-HT2A receptors . These computational methods can provide insights into potential binding affinities and guide further in vitro investigations unisi.it.

Furthermore, the observation of Tetrindole's anticalcium activity in experimental models suggests potential interactions with calcium channels as off-targets nih.govscispace.com. This highlights that Tetrindole's effects may not be solely limited to monoamine oxidase inhibition and could involve modulation of ion channels.

Preclinical Pharmacological Applications and Therapeutic Potentials of Tetrindole

Research in Neuropsychiatric Disorders

Studies have investigated tetrindole's effects on a range of neuropsychiatric conditions, leveraging its known impact on monoamine levels.

Tetrindole has been identified as a novel antidepressant in research settings wikipedia.orgnih.gov. Its antidepressant effects are thought to be mediated through the selective inhibition of MAO-A, which increases the concentration of monoamines in the synaptic space, thereby enhancing neurotransmission associated with mood regulation smolecule.comnih.gov. Animal studies have shown that administration of tetrindole mesylate resulted in significant inhibition of monoamine oxidase A activity smolecule.com. The onset of recovery of enzyme activity was observed after 24 hours following oral administration in rats nih.gov.

Preliminary research suggests that tetrindole mesylate may possess mood-stabilizing effects smolecule.com. However, these findings are considered preliminary, and further investigation is warranted to fully understand its potential in this area smolecule.com.

The potential anticonvulsant properties of tetrindole mesylate have been explored in preclinical studies smolecule.com. Research has indicated its effectiveness in reducing the frequency and severity of seizures in animal models of epilepsy smolecule.com. Various animal models are utilized in the assessment of anticonvulsant activity, including those induced electrically or chemically mdpi.comnih.govnih.gov.

Studies have suggested that tetrindole mesylate might have a role in addressing addiction-related behaviors smolecule.com. Research indicates that it could potentially help in reducing drug-seeking behavior in animal models of addiction smolecule.com. The neuroscience of behavioral and pharmacological treatments for addictions involves targeting processes such as craving and impulse control nih.gov.

Anticonvulsant Activity Assessment in Epilepsy Models

Neuroprotective and Neurodegenerative Research

Beyond neuropsychiatric disorders, preclinical research has also touched upon the potential neuroprotective effects of tetrindole.

Studies suggest that tetrindole mesylate may possess neuroprotective properties smolecule.com. Specifically, research has indicated that it has been shown to improve functional recovery and reduce infarct volume in animal models of stroke smolecule.com. Additionally, investigations suggest that it might offer protection against neuronal damage induced by glutamate (B1630785) excitotoxicity, a process implicated in several neurodegenerative conditions, including Alzheimer's and Parkinson's disease smolecule.com. Animal models of ischemic stroke are commonly used to evaluate interventions aimed at reducing infarct volume and improving functional outcomes nih.govnih.govbiorxiv.org.

Below is a summary of some preclinical findings related to Tetrindole's mechanism of action:

| Study Type | Subject | Finding | Citation |

| In vitro | Rat brain mitochondria | Competitive inhibition of MAO-A (Ki = 0.4 µM) | nih.gov |

| In vitro | Rat brain mitochondria | Mixed inhibition of MAO-B (Ki = 110 µM) | nih.gov |

| In vivo | Animal | Substantial inhibition of MAO-A activity | smolecule.com |

While preclinical studies have indicated potential in various areas, detailed quantitative data across all investigated applications of tetrindole in animal models were not extensively available in the provided search results.

Novel Therapeutic Avenues: Oncology Research

Emerging research has explored novel therapeutic avenues for Tetrindole in the field of oncology, particularly concerning its interaction with monoamine oxidase A (MAO-A) and its effects on cancer cells.

Inhibition of Cancer Stem Cell Activity and Tumorsphere Formation (e.g., Breast Cancer)

Preclinical investigations have indicated that Tetrindole can inhibit the activity of cancer stem cells, specifically demonstrated through its effect on tumorsphere formation in human breast cancer cell lines. Tumorspheres are utilized as an in vitro model to study breast tumor-initiating cells (BTICs), a subpopulation implicated in the initiation, metastasis, and resistance to therapy in cancer. Studies have shown that the inhibition of MAO-A by Tetrindole led to a reduction in the frequency of tumorsphere-forming cells. This inhibitory effect was observed across different clinical subtypes of breast cancer cell lines. The potency of Tetrindole in inhibiting tumorsphere formation varied among the tested cell lines, with reported half-maximal inhibitory concentration (IC50) values generally ranging between 500 nM and 1500 nM. These findings suggest that MAO-A activity is necessary for tumorsphere formation in these breast tumor cell lines, irrespective of their subtype.

| Breast Cancer Cell Line | Reported IC50 for Tumorsphere Formation Inhibition by Tetrindole |

| MCF-7 | ~500 nM - 1500 nM (within range across cell lines) |

| HCC1954 | ~500 nM - 1500 nM (within range across cell lines) |

| Other tested cell lines | ~500 nM - 1500 nM (range across all cell lines) |

Analysis of MAO-A Expression as a Biomarker in Cancer Progression and Drug Resistance

Research has highlighted the significance of MAO-A expression in the context of cancer progression and drug resistance. Increased expression of MAO-A has been observed in tumorspheres derived from breast cancer cell lines, correlating with properties associated with BTICs. Furthermore, elevated MAO-A expression has been identified as a shared characteristic among human breast cancer cell lines that have developed resistance to anticancer drugs. This increased expression is also associated with a less favorable recurrence-free survival rate in patients diagnosed with certain breast cancer subtypes, including triple-negative breast cancer (TNBC) and HER-2+/ER- subtypes. These observations suggest that MAO-A expression could potentially serve as a biomarker in assessing cancer progression and predicting drug resistance in breast cancer. MAO-A has also been discussed as a potential drug target and biomarker in other cancer types.

Structure Activity Relationship Sar and Computational Studies of Tetrindole

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to build predictive models that correlate the structural properties of compounds with their biological activities. By analyzing a series of molecules and their measured activities, QSAR models can identify key structural features that contribute to the observed effects.

Development of Predictive Models for Biological Activity

QSAR models have been developed to predict the biological activity of various compounds, including those acting on monoamine oxidases nih.goveurekaselect.com. These models utilize molecular descriptors, which are numerical representations of a molecule's physicochemical and structural properties, to build statistical relationships with biological data, such as IC50 or Ki values nih.govfrontiersin.org. The development process typically involves selecting a dataset of compounds with known activities, calculating a range of molecular descriptors, and employing statistical methods like multiple linear regression or partial least squares to build a predictive model nih.goveurekaselect.com. The generated models are then validated using external test sets to assess their predictive power mdpi.comnih.gov. For instance, statistically significant 3D QSAR models have been reported with good R-squared and Q-squared values, indicating their ability to predict activity mdpi.comnih.gov.

Identification of Key Structural Descriptors Influencing MAO-A Selectivity

Studies on pirlindole (B1663011) analogues, including Tetrindole, have investigated their inhibitory potency and selectivity towards MAO-A and MAO-B researchgate.net. QSAR analysis has been applied to these series to understand the molecular patterns influencing activity against MAO enzymes researchgate.netresearchgate.net. Research suggests that the structural features of inhibitors influence their selectivity towards MAO-A or MAO-B researchgate.net. For example, rigid analogues of pirlindole, including Tetrindole, have shown potent and selective inhibition of MAO-A researchgate.netresearchgate.net. The size and three-dimensional arrangement of substituents appear to play a role in determining selectivity, with rigid MAO-A inhibitors having specific size limits researchgate.netresearchgate.net. Hydrophobic and electron-withdrawing fields have also been identified as important structural characteristics influencing inhibitory activity in QSAR studies of MAO inhibitors mdpi.com.

Molecular Docking and Binding Site Analysis

Molecular docking is a computational technique used to predict the preferred orientation and conformation (pose) of a small molecule (ligand) within the binding site of a larger molecule, such as a protein nih.gov. This method helps to characterize the behavior of ligands in the binding site and to elucidate fundamental biochemical processes nih.gov.

Molecular docking studies can provide insights into how Tetrindole interacts with the active site of MAO-A. By simulating the binding process, docking helps to identify potential binding modes and the key amino acid residues involved in the interaction nih.gov. The active site of MAO-A is known to be larger than that of MAO-B, which contributes to the selectivity of inhibitors like Tetrindole researchgate.net. Docking simulations can predict the binding affinity and interaction energies between Tetrindole and MAO-A, aiding in understanding the molecular basis of its inhibitory activity . Analysis of docking results can reveal important interactions, such as hydrogen bonds, alkyl-π, and π-π interactions, between the ligand and residues in the binding site mdpi.comresearchgate.net.

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis involves studying the different spatial arrangements (conformations) that a molecule can adopt due to rotation around single bonds biorxiv.orgnih.gov. Molecular dynamics (MD) simulations are computational methods that simulate the physical movements of atoms and molecules over time biorxiv.orgmdpi.com. MD simulations provide a dynamic view of molecular behavior, allowing researchers to study conformational changes, flexibility, and interactions in a more realistic environment compared to static structures mdpi.comunram.ac.id.

For Tetrindole, conformational analysis can help understand its flexibility and how different conformations might influence its binding to MAO-A. MD simulations can provide insights into the dynamic interactions between Tetrindole and the MAO-A enzyme, including how the protein and ligand change conformation upon binding mdpi.comfrontiersin.org. These simulations can reveal the stability of the ligand-protein complex and the key interactions that are maintained over time unram.ac.idmdpi.com. Analyzing parameters like root mean square deviation (RMSD) and radius of gyration (Rg) from MD trajectories can provide information about the structural stability and conformational changes of both the ligand and the protein unram.ac.id.

Ligand-Based and Structure-Based Drug Design Strategies

Drug design strategies can be broadly categorized into ligand-based and structure-based approaches frontiersin.orggardp.org. Ligand-based drug design (LBDD) relies on the knowledge of existing active molecules (ligands) to design new compounds with similar biological properties, without necessarily knowing the 3D structure of the target gardp.orgbiosolveit.de. Structure-based drug design (SBDD), on the other hand, utilizes the 3D structure of the biological target to design or identify molecules that are likely to bind to it with high affinity and selectivity gardp.orgresearchgate.net.

Both LBDD and SBDD strategies can be applied to the design of new MAO inhibitors based on the Tetrindole scaffold. LBDD approaches, such as QSAR and pharmacophore modeling, can identify the essential structural features and physicochemical properties required for MAO-A inhibition based on Tetrindole and its active analogs nih.govnih.gov. This information can then be used to search for or design new compounds with similar characteristics biosolveit.de. SBDD approaches, including molecular docking and molecular dynamics simulations, can leverage the known or predicted structure of MAO-A to design molecules that fit optimally into the active site and form favorable interactions frontiersin.orggardp.org. This can involve virtual screening of compound libraries or de novo design of new chemical entities gardp.org. Combining both LBDD and SBDD strategies can provide a more comprehensive approach to drug design, integrating information from both the ligand and the target frontiersin.org.

Analytical Methodologies for Tetrindole Research and Bioanalysis

Sample Preparation Techniques for Complex Biological Matrices

Complex biological matrices pose significant analytical challenges due to the presence of numerous endogenous substances that can interfere with the detection and quantification of the target analyte mdpi.comnih.govresearchgate.net. Effective sample preparation is therefore an indispensable step, aimed at isolating the compound of interest, removing interfering substances, and often preconcentrating the analyte to achieve the required sensitivity researchgate.netbiocompare.com. Several techniques are commonly employed for the preparation of biological samples for the analysis of small molecules.

Liquid-Liquid Extraction (LLE) Methodologies

Liquid-Liquid Extraction (LLE) is a foundational sample preparation technique widely used in bioanalysis researchgate.netgerstelus.com. The principle of LLE is based on the differential partitioning of an analyte between two immiscible liquid phases, typically an aqueous biological sample and an organic solvent researchgate.net. By selecting an appropriate organic solvent in which the analyte has higher solubility compared to the biological matrix, the target compound can be effectively transferred from the complex biological sample into the organic phase researchgate.net. This process helps to separate the analyte from many polar and ionic matrix components. Following extraction, the organic layer is collected, and the solvent is often evaporated to concentrate the analyte before reconstitution in a mobile phase compatible with the subsequent chromatographic analysis. While LLE is a relatively simple and widely accessible technique, it can be time-consuming, requires the use of significant volumes of organic solvents, and may not always provide sufficient clean-up for highly complex matrices or trace-level analysis, potentially leading to ion suppression or enhancement in mass spectrometry mdpi.comgerstelus.com.

Solid-Phase Extraction (SPE) Protocols

Solid-Phase Extraction (SPE) is a versatile and powerful sample preparation technique that offers significant advantages for the analysis of compounds in biological matrices biocompare.com. SPE utilizes a solid sorbent material packed in a cartridge or well plate to selectively retain the analyte or remove matrix interferences based on various physicochemical interactions, including reversed-phase, normal-phase, ion-exchange, and mixed-mode mechanisms biocompare.com. A typical SPE protocol involves several steps: conditioning the sorbent to prepare it for sample loading, loading the biological sample onto the sorbent, washing the sorbent to elute matrix interferences while retaining the analyte, and finally eluting the target compound with a suitable solvent biocompare.com. SPE generally provides cleaner extracts compared to LLE, leading to reduced matrix effects and improved chromatographic performance and detector response biocompare.com. Simplified SPE protocols have been developed to streamline the process, such as a three-step method (load, wash, elute) using water-wettable sorbents, which can reduce processing time and solvent consumption while maintaining high recovery and low matrix effects for a range of analytes in matrices like plasma and urine lcms.cz. SPE is a well-established technique in pharmaceutical, clinical, and forensic laboratories for purifying and concentrating analytes from diverse biological samples biocompare.com.

Development of Microextraction Techniques

Microextraction techniques represent an evolution in sample preparation, driven by the need for methods that are faster, require smaller sample volumes, consume less solvent, and are more environmentally friendly mdpi.commdpi.comnih.gov. These techniques integrate multiple steps of traditional sample preparation, such as sampling, extraction, and preconcentration, into a single step mdpi.comfrontiersin.org. Examples include Solid-Phase Microextraction (SPME), Liquid-Phase Microextraction (LPME), Dispersive Liquid-Liquid Microextraction (DLLME), and Microextraction by Packed Sorbent (MEPS) mdpi.commdpi.comnih.govscispace.com. Microextraction methods offer benefits such as simplicity, speed, improved sample clean-up, and reduced solvent usage mdpi.com. The development of novel sorbent materials, including molecularly imprinted polymers and carbon-based materials, has further enhanced the selectivity and sensitivity of microextraction techniques for bioanalysis mdpi.com. Ongoing research in this area focuses on developing effective and biocompatible microextraction media and miniaturized or automated devices to expand their application in the analysis of biological samples mdpi.com.

Advanced Chromatographic Separation and Detection Methods

Following sample preparation, chromatographic separation coupled with sensitive and selective detection is essential for resolving the analyte from co-extracted matrix components and accurately quantifying it. Liquid Chromatography coupled with Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS), along with Ultra-Performance Liquid Chromatography coupled with Time-of-Flight Mass Spectrometry (UPLC-TOF-MS), are the cornerstone techniques for the analysis of compounds in complex biological matrices.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful and widely used analytical technique for the quantification of pharmaceutical compounds and other analytes in biological samples americanpharmaceuticalreview.comresearchgate.net. LC-MS/MS provides a high degree of specificity and sensitivity, enabling the reliable detection and quantification of target compounds even at low concentrations within complex matrices researchgate.netveedalifesciences.com. The liquid chromatography component separates the analytes based on their interaction with a stationary phase and a mobile phase, while the tandem mass spectrometer provides highly selective detection. In MS/MS, precursor ions of the analyte are selected and fragmented, and specific product ions are monitored. This process, known as Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM), significantly enhances selectivity by minimizing interference from matrix components or co-eluting compounds with similar intact masses biocompare.comamericanpharmaceuticalreview.comresearchgate.net. LC-MS/MS methods typically offer low limits of quantification and a wide linear dynamic range, making them suitable for pharmacokinetic studies, therapeutic drug monitoring, and forensic analysis nih.govresearchgate.netamericanpharmaceuticalreview.comresearchgate.netannlabmed.org. Advances in LC column technology and faster scanning mass spectrometers have further improved the speed and sensitivity of LC-MS/MS analysis americanpharmaceuticalreview.com.

Ultra-Performance Liquid Chromatography-Time-of-Flight Mass Spectrometry (UPLC-TOF-MS)

Ultra-Performance Liquid Chromatography coupled with Time-of-Flight Mass Spectrometry (UPLC-TOF-MS) is an advanced analytical technique that combines the high separation power of UPLC with the accurate mass measurement capabilities of TOF-MS japsonline.comorientjchem.org. UPLC employs columns packed with sub-2-µm particles, allowing for faster separations, higher peak resolution, and increased sensitivity compared to conventional HPLC americanpharmaceuticalreview.comorientjchem.org. The TOF-MS detector provides high-resolution mass measurements of the intact ions, offering accurate mass information that can be used for compound identification and formula confirmation japsonline.comnih.gov. While TOF-MS in full scan mode may have less selectivity than MS/MS for targeted analysis, the enhanced chromatographic resolution provided by UPLC helps to mitigate potential interferences by separating compounds more effectively japsonline.com. UPLC-TOF-MS is particularly valuable for screening, identification, and quantitative analysis in metabolomics and other applications where comprehensive detection of known and unknown compounds in complex biological matrices is required japsonline.comnih.govfrontiersin.org. The combination of UPLC speed and resolution with TOF-MS accurate mass capabilities provides a powerful platform for sensitive and selective analysis of various compounds in biological samples japsonline.comorientjchem.org.

High-Performance Liquid Chromatography (HPLC) with UV/Photodiode Array Detection

High-Performance Liquid Chromatography (HPLC) is a widely used technique for separating, identifying, and quantifying components in a mixture. When coupled with Ultraviolet (UV) or Photodiode Array (PDA) detection, it becomes a powerful tool for analyzing compounds that absorb light in the UV-Vis range, a characteristic common to many organic molecules including those with aromatic systems like Tetrindole.

HPLC-UV systems typically measure absorbance at one or a few user-selectable specific wavelengths simultaneously shimadzu.com. This is useful when the analyte's UV absorption characteristics are well-known and there are minimal interfering substances in the sample matrix that absorb at the same wavelength. Method development for HPLC-UV involves optimizing parameters such as the stationary phase (column), mobile phase composition, flow rate, and detection wavelength to achieve adequate separation and sensitivity for the target analyte nih.govresearchgate.netmdpi.com.

Photodiode Array (PDA) detectors, also known as Diode Array Detectors (DAD), offer a significant advantage over traditional UV detectors by simultaneously capturing the entire UV-Vis spectrum (typically 190 to 900 nm) at each point in the chromatogram shimadzu.comscioninstruments.com. This provides a complete absorption profile for each eluting compound, allowing for peak purity analysis and aiding in the identification of unknown or suspected compounds based on their spectral characteristics and retention times shimadzu.comscioninstruments.comnih.gov. The acquisition of spectral data in the third dimension (absorbance, wavelength, and time) is particularly beneficial when analyzing complex mixtures or when co-elution is suspected shimadzu.comscioninstruments.com.

For the analysis of compounds in natural products or biological samples, HPLC-UV/PDA has proven effective for simultaneous determination and quality assessment nih.govmdpi.com. While specific studies detailing the HPLC-UV/PDA analysis of Tetrindole were not found in the provided search results, the general principles and applications of these techniques in drug analysis and the analysis of organic compounds with UV activity suggest their suitability for Tetrindole. Method validation, following guidelines such as those from the International Council for Harmonisation (ICH), is crucial to ensure the reliability of HPLC-UV/PDA methods in terms of linearity, precision, accuracy, specificity, limits of detection (LOD), and limits of quantification (LOQ) researchgate.netmdpi.comekb.eg.

Immunoassay and Other Complementary Techniques

Immunoassays are analytical methods that utilize the specific binding of an antibody to its target antigen (analyte) for detection and quantification. These techniques are known for their high sensitivity and specificity, making them valuable for analyzing compounds present at low concentrations in complex biological matrices.

Enzyme-Linked Immunosorbent Assay (ELISA)

Enzyme-Linked Immunosorbent Assay (ELISA) is a widely used immunoassay technique for detecting and quantifying substances like proteins, hormones, drugs, and antibodies in various samples slideshare.netmybiosource.com. ELISA typically involves immobilizing an antigen or antibody on a solid surface, such as a microtiter plate slideshare.netcreative-diagnostics.com. The analyte in the sample then binds to the immobilized capture molecule. Detection is achieved using an enzyme-linked antibody or antigen that binds to the captured analyte. A substrate is added, which is converted by the enzyme into a detectable signal, often a color change, that can be measured spectrophotometrically slideshare.netmybiosource.com.

Competitive ELISA is a common format where the analyte in the sample competes with a labeled version of the analyte for binding sites on a limited amount of antibody mybiosource.com. The amount of labeled analyte bound is inversely proportional to the concentration of the unlabeled analyte in the sample mybiosource.com. ELISA is known for its sensitivity, specificity, and ease of performance, with reagents often having a long shelf life slideshare.netcreative-diagnostics.com. While specific research on a Tetrindole ELISA was not identified, the principles of competitive ELISA are applicable to the detection of small molecules like Tetrindole, provided that specific antibodies against Tetrindole can be generated. ELISA kits are commercially available for detecting various substances, including other drug compounds mybiosource.comcreative-diagnostics.comr-biopharm.com.

Radioimmunoassay (RIA)

Radioimmunoassay (RIA) is a highly sensitive immunoassay technique that uses radiolabeled molecules to measure the concentration of substances, typically antigens, in a sample wikipedia.orgasu.edu. In a classical RIA, a known quantity of a radiolabeled antigen competes with the unlabeled antigen in the sample for binding sites on a specific antibody wikipedia.org. As the concentration of unlabeled antigen in the sample increases, it displaces the radiolabeled antigen from antibody binding sites, resulting in a decrease in the amount of bound radioactivity wikipedia.org.

The antibody-bound antigen is then separated from the free antigen, and the radioactivity in either fraction is measured using a gamma counter or liquid scintillation counter, depending on the radioisotope used wikipedia.org. RIA is known for its extreme sensitivity and specificity wikipedia.org. It has been historically used for measuring hormones and drugs in biological fluids wikipedia.orgasu.edu. While RIA requires specialized equipment and handling precautions due to the use of radioactive substances, it remains a sensitive method for quantifying substances at very low concentrations wikipedia.org. No specific RIA for Tetrindole was found in the search results, but the technique's applicability to small molecules and drugs suggests its potential use for Tetrindole analysis if the necessary radiolabeled Tetrindole and specific antibodies were available.

Electrospray Ionization Time-of-Flight Mass Spectrometry (ESI-TOF)

Electrospray Ionization Time-of-Flight Mass Spectrometry (ESI-TOF MS) is a powerful analytical technique used for determining the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of analytes. ESI is a soft ionization technique commonly coupled with liquid chromatography (LC-ESI-MS) that is suitable for analyzing polar and thermolabile compounds ual.es. In ESI, the analyte solution is sprayed through a charged needle, creating charged droplets that evaporate, leaving behind gas-phase ions nih.gov. These ions are then separated and detected by a mass analyzer.

Time-of-Flight (TOF) mass analyzers measure the time it takes for ions to travel a specific distance, with lighter ions traveling faster than heavier ions with the same charge researchgate.net. ESI-TOF MS provides high mass accuracy, which is crucial for determining the elemental composition of unknown compounds and confirming the identity of known substances researchgate.netd-nb.info. Tandem mass spectrometry (MS/MS), where selected ions are fragmented and the fragments are analyzed, provides additional structural information ual.esresearchgate.net.

LC-ESI-TOF MS has been applied to the analysis of various organic compounds, including drug-like molecules and components in complex matrices like biological samples and natural product extracts ual.esresearchgate.net. One study mentioned ESI-TOF mass spectrometry in the characterization of quinolone derivatives d-nb.info, which share some structural features with Tetrindole. While direct application of ESI-TOF MS for Tetrindole analysis was not detailed in the provided results, the technique's capability for accurate mass measurement and structural elucidation makes it a valuable tool for Tetrindole research, particularly for identification, purity assessment, and metabolite studies.

Fluorescence Polarization Immunoassay (FPIA)

Fluorescence Polarization Immunoassay (FPIA) is a homogeneous immunoassay technique used for the rapid detection and quantification of analytes, particularly small molecules nih.govwikipedia.orgmdpi.com. FPIA is based on the principle of fluorescence polarization, which is the degree to which the emitted fluorescence of a molecule remains in the same plane as the exciting light wikipedia.org. When a small fluorescently labeled molecule (tracer) is free in solution, it rotates rapidly, resulting in low fluorescence polarization wikipedia.org. When the tracer binds to a larger molecule, such as an antibody, its rotation slows down, leading to increased fluorescence polarization wikipedia.org.

In a competitive FPIA, the unlabeled analyte in the sample competes with a fluorescently labeled tracer for binding sites on a specific antibody wikipedia.orgmdpi.com. As the concentration of the unlabeled analyte increases, more antibody binding sites are occupied by the unlabeled analyte, leaving more of the fluorescent tracer free in solution wikipedia.org. This results in a decrease in fluorescence polarization, which is inversely proportional to the concentration of the analyte in the sample wikipedia.orgmdpi.com.

FPIA is advantageous due to its homogeneous format, which does not require separation or washing steps, making it suitable for automation and high-throughput screening nih.govwikipedia.orgmdpi.com. It has been applied to the quantification of various small molecules, including therapeutic drugs, drugs of abuse, and pesticides nih.govwikipedia.orgnih.gov. While no specific FPIA for Tetrindole was found in the search results, the technique's suitability for analyzing small molecules suggests its potential application for Tetrindole quantification in appropriate matrices, provided that a specific antibody and a fluorescent tracer for Tetrindole are available.

Toxicological Profiles and Safety Assessment in Preclinical Studies

In Vitro Cytotoxicity Assessments

In vitro cytotoxicity assays are fundamental tools in preclinical safety assessment, providing initial insights into the potential of a compound to cause harm at the cellular level. These studies typically involve exposing various cell lines to the compound of interest across a range of concentrations and measuring markers of cell viability, proliferation, or damage. mdpi.comresearchgate.netnih.gov

Research into Tetrindole has included in vitro assessments, particularly in the context of its potential as an anti-cancer agent targeting monoamine oxidase A (MAO-A). Studies investigating the effect of MAO-A inhibition on tumorsphere formation in human breast tumor cell lines have shown that Tetrindole reduced the frequency of tumorsphere-forming cells in a dose-dependent manner. researchgate.netwikipedia.org Tetrindole was reported to be a potent inhibitor in these assays, with half-maximal inhibitory concentration (IC50) values ranging between 500 nM and 1500 nM across various breast cancer cell lines. wikipedia.org This indicates that Tetrindole exhibits cytotoxic effects on these specific cancer cell lines at micromolar concentrations in vitro.

Table 1: Summary of In Vitro Cytotoxicity Findings for Tetrindole

| Cell Line Type (Human Breast Tumor) | Effect Observed | IC50 Range (nM) | Reference |

| Various Subtypes | Inhibition of Tumorsphere Formation | 500 - 1500 | wikipedia.org |

These in vitro findings suggest a cellular impact of Tetrindole, particularly in models where MAO-A activity plays a significant role.

In Vivo Safety Evaluations in Animal Models

In vivo safety evaluations in animal models are essential to assess the systemic effects of a compound, its absorption, distribution, metabolism, and excretion (ADME) in a complex biological system, and potential organ-specific toxicities. uni.luguidetoimmunopharmacology.orgnih.govresearchgate.netnih.govmdpi.comnih.gov These studies are designed to mimic potential human exposure and identify adverse effects that may not be apparent in in vitro settings. uni.luguidetoimmunopharmacology.org

Preclinical in vivo studies involving Tetrindole have been conducted. Acute and subacute administration of Tetrindole in rats has been reported to result in pharmacological effects and biochemical changes. These changes were attributed to manifestations of a toxic effect and the activation of detoxication systems within the animals. researchgate.net While this indicates that in vivo toxicity studies were performed and observed effects were noted, detailed data regarding specific toxicity endpoints, dose-response relationships, the nature of the biochemical changes, or identified target organs from these studies are not extensively available in the immediately accessible public domain search results. General principles of in vivo toxicology involve detailed observation for clinical signs, body weight changes, food consumption, hematology, clinical chemistry, gross pathology, and histopathology across various organs at different dose levels and durations of exposure. mdpi.comnih.gov Adherence to ethical guidelines, such as IACUC protocols for animal studies, is a standard practice in these evaluations.

Metabolic Stability and Metabolite Identification in Toxicology Contexts

Understanding the metabolic fate of a compound is crucial in preclinical toxicology as metabolites can have different pharmacological and toxicological properties compared to the parent compound. fda.govgoogle.comnih.gov Metabolic stability studies assess how quickly a compound is metabolized by enzymes, primarily in the liver, while metabolite identification aims to determine the structures of the resulting metabolic products. nih.govfda.govnih.govwikipedia.org This information helps in evaluating potential species differences in metabolism, which is important for extrapolating animal toxicity data to humans. fda.govuu.nl

Future Directions and Research Challenges for Tetrindole

Resolving Mechanistic Ambiguities (e.g., Tight-Binding vs. Irreversible MAO-A Inhibition)

One of the key areas requiring further research is the precise mechanism by which Tetrindole inhibits MAO-A. Studies have shown that in vitro, Tetrindole inhibits rat brain mitochondrial MAO-A in a competitive manner nih.gov. However, an apparent discrepancy exists between this in vitro competitive inhibition and the poor recovery of enzyme activity observed in vivo nih.gov. This raises questions about whether Tetrindole acts as a "tight-binding" reversible inhibitor or a selective irreversible inhibitor of MAO-A nih.gov.

Tight-binding inhibitors are characterized by high affinity for the enzyme, leading to stable complex formation and slow dissociation . Irreversible inhibitors, on the other hand, typically form covalent bonds with the enzyme, resulting in permanent loss of activity . The observed lack of enzyme activity recovery in vivo after Tetrindole administration, despite competitive inhibition in vitro, suggests a complex interaction that is not fully understood nih.gov. Further research utilizing advanced kinetic studies and structural analyses is needed to definitively characterize the nature of Tetrindole's interaction with MAO-A. Understanding this mechanism is crucial for predicting its pharmacological profile and potential duration of action.

Bridging Preclinical Findings to Potential Clinical Applications

While preclinical studies have indicated Tetrindole's selective MAO-A inhibition and potential antidepressant effects, translating these findings to clinical applications presents significant challenges wikipedia.orgnih.gov. The "translational gap" between basic research and clinical application is a well-recognized hurdle in drug development, often attributed to factors such as the limited predictive utility of preclinical models and the complexity of human diseases nih.govd-nb.info.

Preclinical studies in rats showed that oral administration of Tetrindole inhibited brain and liver mitochondrial MAO-A activity significantly, with recovery starting after 24 hours nih.gov. Furthermore, research has explored Tetrindole's potential beyond depression, including its inhibitory effects on tumorsphere formation in human breast tumor cell lines, suggesting a possible role as an anticancer agent nih.govresearchgate.net.

| Preclinical Finding | Potential Clinical Application | Translational Challenges |

| Selective MAO-A inhibition nih.govmedchemexpress.com | Antidepressant wikipedia.orgnih.gov | Predicting human response, dosage, safety in diverse patient populations nih.govd-nb.info |

| Inhibition of tumorsphere formation nih.gov | Anticancer agent nih.govresearchgate.net | Efficacy and safety in human cancer, identifying responsive patient subsets nih.govd-nb.infonih.gov |

Bridging the gap requires well-designed clinical trials to evaluate the safety, efficacy, and optimal use of Tetrindole in relevant patient populations. Identifying specific biomarkers or patient characteristics that predict response could also help in targeted clinical development nih.govnih.gov.

Advancements in Analytical Method Sensitivity and Selectivity for Bioanalysis

Accurate and sensitive bioanalytical methods are critical for quantifying drug concentrations and their metabolites in biological fluids during preclinical and clinical studies frontiersin.orgaustinpublishinggroup.comnih.gov. For Tetrindole, advancements in analytical method sensitivity and selectivity are necessary to support comprehensive pharmacokinetic and pharmacodynamic studies.

Current bioanalytical techniques, such as liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), are considered the gold standard due to their sensitivity and selectivity frontiersin.orgnih.govbiopharminternational.com. However, challenges remain in achieving high sensitivity and selectivity, particularly in complex biological matrices nih.govbiopharminternational.com. Matrix effects, caused by co-extracted endogenous components, can suppress or enhance analyte ionization, impacting quantification accuracy nih.gov.

Future research should focus on developing and validating highly sensitive and selective bioanalytical methods for Tetrindole and its potential metabolites. This includes optimizing sample preparation techniques, such as solid phase extraction (SPE), to minimize matrix effects and improve analyte recovery biopharminternational.comslideshare.net.

| Analytical Challenge | Potential Solutions |

| Matrix effects in biological samples nih.gov | Optimized sample preparation (e.g., SPE) biopharminternational.comslideshare.net, alternative ionization techniques |

| Achieving high sensitivity biopharminternational.com | Development of more sensitive detection methods, improved sample concentration |

| Quantification of metabolites | Identification and synthesis of metabolites, development of specific assays |

Enhanced analytical methods will provide more reliable data for understanding Tetrindole's absorption, distribution, metabolism, and excretion in biological systems, which is essential for informing clinical study design and interpretation.

Exploration of Synergistic Effects in Combination Therapies

The potential for Tetrindole to exhibit synergistic effects when used in combination with other therapeutic agents is another important area for future research mdpi.com. Combination therapies are increasingly used to improve efficacy, reduce drug dosages, and overcome drug resistance in various diseases, including cancer mdpi.complos.org.

Given Tetrindole's MAO-A inhibitory activity and its observed effects on cancer cell lines, exploring combinations with existing antidepressants or anticancer drugs could yield enhanced therapeutic outcomes nih.govresearchgate.net. For instance, combining Tetrindole with agents that target complementary pathways involved in depression or cancer progression might lead to synergistic effects, allowing for lower doses of each drug and potentially reducing side effects mdpi.complos.org.

Research in this area would involve in vitro and in vivo studies to evaluate the combined effects of Tetrindole with other drugs. Techniques such as dose-response matrix studies can help identify synergistic combinations and understand the nature of the interaction plos.org.

Understanding Pharmacogenomic Implications

Pharmacogenomics, the study of how genetic variations influence drug response, is becoming increasingly important in personalizing medicine unibo.it. Understanding the pharmacogenomic implications of Tetrindole use could help identify individuals who are more likely to respond to treatment or who may be at higher risk of adverse effects.

Variations in genes encoding MAO-A or enzymes involved in Tetrindole's metabolism could potentially influence its efficacy and safety profile. For example, genetic polymorphisms in MAOA have been associated with variations in enzyme activity and response to MAO inhibitors wikipedia.org. Similarly, variations in cytochrome P450 enzymes, although not explicitly linked to Tetrindole's primary metabolism in the provided context, are known to affect the pharmacokinetics of many drugs solvobiotech.comiiab.me.

Future research should investigate potential associations between genetic polymorphisms and Tetrindole's pharmacokinetic and pharmacodynamic profiles. This could involve conducting genetic studies in populations treated with Tetrindole (once clinical trials commence) or using in vitro systems with different genetic variants of relevant enzymes. Identifying pharmacogenomic markers could pave the way for personalized Tetrindole therapy.

Addressing Challenges in Drug Development and Translational Research

Beyond the specific scientific questions, the development of Tetrindole faces broader challenges inherent in the drug development and translational research process nih.govd-nb.infonih.govnfcr.org. These challenges include:

Funding and Resources: Translational research is often expensive and requires significant investment nih.govnfcr.org. Securing adequate funding for preclinical studies, manufacturing, and clinical trials is crucial.

Regulatory Hurdles: Navigating the complex regulatory landscape for drug approval is a lengthy and challenging process nih.gov. Meeting the stringent requirements of regulatory agencies like the FDA and EMA necessitates robust data from well-conducted studies.

Predictive Models: The limitations of current preclinical models in accurately predicting human response remain a significant challenge nih.govd-nb.infonih.gov. Developing more predictive in vitro and in vivo models relevant to the intended therapeutic indications of Tetrindole is essential.

Clinical Trial Design: Designing clinical trials that effectively evaluate Tetrindole's efficacy and safety in appropriate patient populations requires careful consideration of study endpoints, patient selection, and statistical analysis nih.govnih.gov.

Collaboration: Successful translational research often requires collaboration between academic institutions, research organizations, and pharmaceutical industries nih.govnih.gov. Fostering these collaborations can help pool expertise and resources.

Addressing these challenges will require a concerted effort from researchers, funding bodies, regulatory agencies, and the pharmaceutical industry to facilitate the efficient and successful translation of preclinical findings for Tetrindole into potential clinical applications.

Q & A

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.